molecular formula C8H6ClNO B1600992 6-Chloro-3-methyl-1,2-benzoxazole CAS No. 66033-73-6

6-Chloro-3-methyl-1,2-benzoxazole

Cat. No. B1600992
CAS RN: 66033-73-6
M. Wt: 167.59 g/mol
InChI Key: ISWNSTAUYQDVBL-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1,2-benzoxazole is a chemical compound with the molecular formula C8H6ClNO . It has been found to be a part of various chemical reactions and has potential applications in different fields .


Synthesis Analysis

Benzoxazoles, including 6-Chloro-3-methyl-1,2-benzoxazole, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular weight of 6-Chloro-3-methyl-1,2-benzoxazole is 167.59 . The InChI code for this compound is 1S/C8H6ClNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 .


Chemical Reactions Analysis

Benzoxazoles, including 6-Chloro-3-methyl-1,2-benzoxazole, have been found to be part of various chemical reactions . For instance, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles .

Scientific Research Applications

Pharmacology: Antimicrobial and Anticancer Agent

6-Chloro-3-methyl-1,2-benzoxazole has been studied for its potential as an antimicrobial and anticancer agent. Research indicates that benzoxazole derivatives exhibit a wide range of pharmacological activities, including antibacterial , antifungal , and anticancer properties . These compounds have been tested against various bacterial strains such as Escherichia coli and Bacillus subtilis, as well as fungal strains like Candida albicans and Aspergillus niger. They have also been evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting the growth of human colorectal carcinoma cells .

Material Science: Intermediate for Biological Materials

In the field of material science, 6-Chloro-3-methyl-1,2-benzoxazole serves as an intermediate for the synthesis of new biological materials. Its structural motif is advantageous due to its planarity and ability to undergo various functionalizations, making it a valuable component in developing advanced materials with potential biological applications .

Chemical Synthesis: Heterocyclic Compound Formation

This compound plays a crucial role in chemical synthesis, particularly in the formation of heterocyclic compounds. It is used as a starting material in synthetic organic chemistry for constructing benzoxazole rings, which are prevalent in many biologically active molecules. The synthesis often involves cyclization reactions with other organic substrates, leading to a variety of substituted benzoxazoles .

Agriculture: Antifungal Applications

In agriculture, the antifungal properties of benzoxazole derivatives, including 6-Chloro-3-methyl-1,2-benzoxazole, can be harnessed to protect crops from fungal pathogens. These compounds have shown activity comparable to standard antifungal drugs like voriconazole against Aspergillus niger, suggesting their potential use in developing new agricultural fungicides .

Environmental Science: Microbial Resistance Research

Environmental science benefits from the study of benzoxazole derivatives in understanding microbial resistance. The rise of multidrug-resistant infections poses a significant challenge, and compounds like 6-Chloro-3-methyl-1,2-benzoxazole are crucial in researching new antimicrobial agents that can overcome resistance mechanisms .

Industrial Applications: Synthesis of Complex Molecules

Industrially, 6-Chloro-3-methyl-1,2-benzoxazole is utilized in the synthesis of complex molecules. It is available for purchase as a chemical reagent and is used in the preparation of various products, including pharmaceuticals and advanced materials, due to its reactivity and the ability to introduce chloro and methyl groups into more complex structures .

Future Directions

While the specific future directions for 6-Chloro-3-methyl-1,2-benzoxazole are not mentioned in the search results, benzoxazoles have been found to be useful in the synthesis of various heterocycles . This suggests that 6-Chloro-3-methyl-1,2-benzoxazole could have potential applications in the synthesis of new compounds in the future.

Relevant Papers The relevant papers retrieved include a study on the synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4,5-dihydro-1H-imidazol-2-yl)acetamide and a study on benzoxazole derivatives . These papers provide valuable insights into the properties and potential applications of 6-Chloro-3-methyl-1,2-benzoxazole and related compounds.

properties

IUPAC Name

6-chloro-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNSTAUYQDVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497018
Record name 6-Chloro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methyl-1,2-benzoxazole

CAS RN

66033-73-6
Record name 6-Chloro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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